3-(Dimethylamino)-3,4,6-trideoxyhexose

Beschreibung

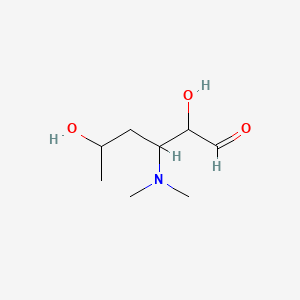

3-(Dimethylamino)-3,4,6-trideoxyhexose, commonly known as desosamine, is a structurally unique deoxyhexose critical to the bioactivity of macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin . Its molecular formula is C₈H₁₇NO₃, derived from a hexose backbone with deoxygenation at positions 3, 4, and 6, and a dimethylamino (-N(CH₃)₂) substituent at position 3 . This modification facilitates ionic interactions between the antibiotic and the bacterial ribosome’s peptidyl transferase center, enhancing antimicrobial efficacy .

In Streptomyces venezuelae, desosamine biosynthesis involves six enzymes, including DesIV (a dTDP-glucose 4,6-dehydratase) and DesV (a PLP-dependent transaminase) . The absence of desosamine renders macrolides pharmacologically inert, underscoring its role in target binding .

Eigenschaften

Molekularformel |

C8H17NO3 |

|---|---|

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

3-(dimethylamino)-2,5-dihydroxyhexanal |

InChI |

InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3 |

InChI-Schlüssel |

VTJCSBJRQLZNHE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(C(C=O)O)N(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Initial Glycosylation and Dehydration

The pathway initiates with DesIII, a glucose-1-phosphate thymidylyltransferase, which attaches α-D-glucose-1-phosphate to deoxythymidine monophosphate (dTMP) to form dTDP-glucose. This reaction occurs in the presence of MgCl₂ and is coupled with pyrophosphatase activity to drive the reaction forward. Subsequent steps involve DesIV, a bifunctional dehydratase/dehydrogenase that removes the 6′-hydroxyl group and oxidizes the 4′-hydroxyl to a keto group, yielding dTDP-4-keto-6-deoxyglucose. Structural studies confirm that DesIV operates via a conserved mechanism involving acid-base catalysis.

PLP-Dependent Amination at C-4′

DesI, a pyridoxal-5′-phosphate (PLP)-dependent aminotransferase, catalyzes the transamination of dTDP-4-keto-6-deoxyglucose to dTDP-4-amino-4,6-dideoxyglucose. Crystallographic analyses reveal that DesI forms a dimeric structure with active sites located at the subunit interface. The reaction follows a ping-pong mechanism: PLP is first converted to pyridoxamine-5′-phosphate (PMP) using glutamate as the nitrogen donor, followed by transfer of the amino group to the sugar substrate. The equatorial orientation of the C-4′ amino group is critical for subsequent enzymatic modifications.

Radical SAM-Mediated Deamination and C-3 Modification

DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes the oxidative deamination of dTDP-4-amino-4,6-dideoxyglucose to dTDP-3-keto-4,6-dideoxyglucose. This reaction involves hydrogen atom abstraction by a 5′-deoxyadenosyl radical, generated via reductive cleavage of SAM by a [4Fe-4S] cluster. Deuterium-labeling studies confirm direct hydrogen transfer from C-3 of the sugar to the radical intermediate, resulting in a keto group at C-3. DesV, another PLP-dependent aminotransferase, then introduces an amino group at C-3, forming dTDP-3-amino-3,4,6-trideoxyglucose. Structural analyses of DesV highlight conformational changes in active-site loops during substrate binding, ensuring precise positioning of the keto intermediate.

N,N-Dimethylation and Final Modifications

The pathway concludes with DesVI, an N,N-dimethyltransferase that utilizes S-adenosylmethionine (SAM) to methylate the C-3 amino group twice, yielding dTDP-desosamine. This step is essential for the sugar’s biological activity, as the dimethylamino group enhances ribosomal binding affinity in macrolide antibiotics.

Table 1: Enzymes in the Desosamine Biosynthetic Pathway

| Enzyme | Function | Cofactor/Mechanism | Key Structural Features |

|---|---|---|---|

| DesIII | Attaches glucose-1-phosphate to dTMP | Mg²⁺, pyrophosphatase | Conserved glycosyltransferase fold |

| DesIV | 6′-Dehydration and 4′-oxidation | Acid-base catalysis | Bifunctional active site |

| DesI | C-4′ transamination | PLP-dependent | Dimeric structure with shared active sites |

| DesII | Oxidative deamination at C-4′ | Radical SAM, [4Fe-4S] cluster | Hydrogen atom transfer mechanism |

| DesV | C-3 transamination | PLP-dependent | Conformational substrate-binding loops |

| DesVI | N,N-Dimethylation at C-3 | SAM-dependent | Methyltransferase domain |

Enzymatic Preparation Methods

In Vitro Reconstitution of Pathway Enzymes

The desosamine pathway has been reconstituted in vitro using purified enzymes from S. venezuelae and E. coli. For example, dTDP-4-amino-4,6-dideoxyglucose is synthesized by incubating dTDP-glucose with DesIV and DesI in a buffer containing 100 mM Tris (pH 7.5), 1 mM PLP, and 100 mM glutamate. The reaction is typically conducted at 24°C, with protein removal via ultrafiltration and purification by anion-exchange chromatography. Similarly, DesII activity is reconstituted using reduced flavodoxin, flavodoxin reductase, and NADPH to regenerate the [4Fe-4S] cluster, enabling radical SAM catalysis.

Structural Insights Guiding Enzyme Engineering

X-ray crystallography of DesI (2.1 Å resolution) and DesV (2.05 Å resolution) has elucidated critical active-site residues, enabling targeted engineering for improved catalytic efficiency. For instance, mutations to Tyr 227 in DesV enhance substrate binding by stabilizing the ketimine intermediate. Similarly, modifying the PLP-binding pocket of DesI (e.g., Lys 193 to arginine) increases thermal stability without compromising activity.

Chemical Synthesis Approaches

Non-Enzymatic Transamination Strategies

Chemical synthesis of desosamine analogs has been achieved using PLP mimics and glutamate derivatives. For example, 4-keto-6-deoxyglucose is reacted with benzylamine in the presence of a PLP analog, yielding a 4-amino intermediate. However, stereochemical control at C-3 and C-4 remains challenging, necessitating chiral auxiliaries or asymmetric catalysis.

Methylation Using Synthetic SAM Analogs

N,N-Dimethylation of 3-amino-3,4,6-trideoxyglucose is accomplished using dimethyl sulfate or synthetic SAM analogs. These methods, however, suffer from low regioselectivity and require protecting groups to prevent over-methylation. Recent advances in flow chemistry have improved yields by enabling precise control of reaction kinetics.

Industrial-Scale Production

Fermentation Using Engineered Streptomyces Strains

Industrial production relies on engineered S. venezuelae strains overexpressing desosamine pathway enzymes. Fermentation is conducted in optimized media containing glucose, ammonium sulfate, and trace metals, yielding desosamine titers of 1.2–1.5 g/L. Downstream processing involves solvent extraction, ion-exchange chromatography, and crystallization.

Cell-Free Systems for On-Demand Synthesis

Recent developments in cell-free systems combine immobilized DesIII–DesVI enzymes with cofactor recycling systems (e.g., NADPH regenerated via glucose dehydrogenase). These systems achieve 85–90% conversion of glucose-1-phosphate to desosamine within 12 hours, offering a flexible alternative to fermentation .

Analyse Chemischer Reaktionen

Desosamine undergoes various chemical reactions, including:

Oxidation: Desosamine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the amino group or other functional groups.

Substitution: Substitution reactions often involve the amino group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various desosamine derivatives that can be used in further chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Desosamine has a wide range of scientific research applications:

Wirkmechanismus

The biological action of desosamine-based macrolide antibiotics is to inhibit bacterial ribosomal protein synthesis . These antibiotics bind to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This action is crucial for their bactericidal activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Desosamine belongs to a family of deoxyhexoses with varying deoxygenation patterns and substituents. Below is a detailed comparison with key analogues:

3-Amino-2,3,6-trideoxyhexose

- Molecular Formula: C₆H₁₃NO₃

- Key Differences: Deoxygenation at positions 2, 3, 6 (vs. 3, 4, 6 in desosamine). Substituted with a primary amino group (-NH₂) at position 3 instead of dimethylamino .

- Implications : The lack of methyl groups and distinct deoxygenation likely reduce its capacity for hydrophobic interactions, limiting its role in antibiotic activity.

Forosamine (4-Dimethylamino-2,3,4,6-tetradeoxyhexose)

- Structure: Tetradeoxy (positions 2, 3, 4, 6) with a 4-dimethylamino group .

- Key Differences: Additional deoxygenation at position 2. Dimethylamino group at position 4 instead of 3.

- Implications : Enhanced hydrophobicity due to tetradeoxygenation may alter solubility and binding specificity compared to desosamine.

3,6-Dideoxyhexoses (e.g., CDP-4-keto-3,6-dideoxyglucose)

- Molecular Formula : C₆H₁₀O₅ (varies by derivative) .

- Key Differences :

- Implications : Found in bacterial lipopolysaccharides, these sugars contribute to antigenicity but lack the tertiary amine critical for ribosome binding .

2,6-Dideoxy-D-lyxo-hexose

- Molecular Formula : C₆H₁₂O₄ .

- Key Differences: Deoxygenation at positions 2 and 6. No amino or dimethylamino substituents.

- Implications : Commonly found in cardiac glycosides, its biological role diverges sharply from desosamine’s antibiotic function .

Table 1: Structural and Functional Comparison of Desosamine and Analogues

Research Findings and Functional Insights

- Desosamine’s Pharmacological Advantage: The 3-dimethylamino group enhances cationic properties, enabling stronger ionic interactions with the ribosome’s anionic pockets compared to non-methylated analogues like 3-amino-2,3,6-trideoxyhexose .

- Deoxygenation Patterns : Trideoxygenation (3,4,6) in desosamine reduces steric hindrance, optimizing antibiotic binding. In contrast, dideoxy derivatives (e.g., 3,6-dideoxyhexoses) exhibit weaker target affinity .

- Biosynthetic Flexibility : Enzymes like DesVI (an N,N-dimethyltransferase) highlight the evolutionary specialization of desosamine, as similar compounds lack dedicated machinery for dimethylation .

Q & A

Q. What is the biosynthetic pathway of desosamine, and which enzymes are critical for its formation?

Desosamine biosynthesis in Streptomyces venezuelae involves a six-enzyme pathway starting from TDP-D-glucose. Key steps include:

- DesI : Pyridoxal-5′-phosphate (PLP)-dependent aminotransferase converting TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose .

- DesII : Radical S-adenosyl-L-methionine (SAM) enzyme catalyzing deamination of TDP-4-amino-4,6-dideoxy-D-glucose to TDP-3-keto-4,6-dideoxy-D-glucose via hydrogen atom abstraction at C-3 .

- DesV : PLP-dependent transaminase introducing the 3-amino group .

- DesVI : SAM-dependent N,N-dimethyltransferase finalizing the dimethylamino group . Methodological Insight: Genetic knockout studies combined with HPLC analysis of intermediates can validate pathway steps .

Q. Why is desosamine critical for macrolide antibiotic activity?

Desosamine enhances antibiotic binding to bacterial ribosomes via ionic interactions between its dimethylamino group and the peptidyl transferase center. Structural studies (e.g., X-ray crystallography of DesV in complex with intermediates) reveal its role in stabilizing drug-target interactions . Methodological Insight: Ribosome-binding assays using desosamine-deficient analogs (e.g., aglycone derivatives) can quantify activity loss .

Advanced Research Questions

Q. How can the radical SAM mechanism of DesII be experimentally validated?

DesII’s catalytic cycle involves a [4Fe-4S] cluster and 5′-deoxyadenosyl radical formation. Key approaches include:

- EPR Spectroscopy : Detect paramagnetic [4Fe-4S]⁺ cluster states under anaerobic conditions .

- Deuterium Tracer Studies : Use TDP-[3-²H]-4-amino-4,6-dideoxy-D-glucose to track hydrogen atom transfer to SAM, confirming radical-mediated C-3 abstraction .

- Flavodoxin/NADPH Reduction Assays : Monitor cluster reduction kinetics to establish electron transfer requirements .

Q. What structural features of DesV enable its substrate specificity for TDP-3-keto intermediates?

X-ray crystallography of DesV (PDB: 2OGA) reveals a conserved PLP-binding pocket and conformational flexibility in the active site. Mutagenesis of residues (e.g., Lys152 or Asp214) disrupts substrate docking, as shown by ITC (isothermal titration calorimetry) and kinetic assays (e.g., Kₘ shifts) . Methodological Insight: Crystallize DesV with analogs (e.g., TDP-3-keto-4,6-dideoxy-D-glucose) to map binding interactions .

Q. How does substrate flexibility in DesII impact biosynthetic engineering?

DesII accepts non-natural substrates (e.g., TDP-4-amino-4,6-dideoxy-D-galactose), enabling synthesis of novel deoxyaminosugars. Screen substrate analogs via:

- In Vitro Reconstitution : Combine DesII with SAM, flavodoxin, and NADPH; analyze products by LC-MS .

- Docking Simulations : Predict binding affinity using homology models based on radical SAM enzyme templates .

Data Contradictions and Resolution

Discrepancies in the role of DesIV in the desosamine pathway

While identifies desIV as encoding a dTDP-glucose 4,6-dehydratase, other studies omit it from the core pathway. Resolution requires:

- Gene Complementation : Test desIV knockout strains for TDP-4-keto-6-deoxy-D-glucose accumulation .

- Enzyme Activity Assays : Purify DesIV and measure 4,6-dehydration of TDP-D-glucose spectrophotometrically (e.g., NADH oxidation coupled to keto-sugar formation) .

Methodological Best Practices

Strategies for characterizing iron-sulfur clusters in radical SAM enzymes like DesII

- Anaerobic Purification : Use gloveboxes to prevent cluster oxidation .

- UV-Vis Spectroscopy : Identify [4Fe-4S] clusters via absorbance at 410 nm .

- Mössbauer Spectroscopy : Resolve oxidation states of iron centers .

Analyzing kinetic isotope effects (KIEs) in DesII-catalyzed reactions

- Competitive KIE Assays : Compare rates of ¹H- vs. ²H-labeled substrates using LC-MS .

- Pre-Steady-State Stopped-Flow : Resolve radical intermediates during C-3 deamination .

Key Research Gaps

Elucidating the stereochemical course of DesV-catalyzed amination

Engineering DesVI for altered methylation patterns

- Directed Evolution : Screen mutant libraries for activity on mono-methylated intermediates .

- Structural-guided Design : Modify SAM-binding pockets using DesVI’s homology model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.